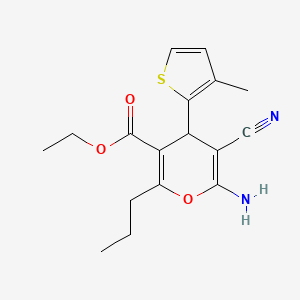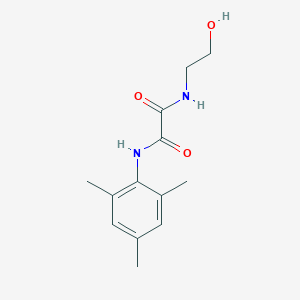
ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has been suggested that the cyano group in ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 interacts with the cell membrane, causing damage and ultimately leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have low toxicity in vitro, indicating its potential as a safe and effective antimicrobial agent. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of bacterial and fungal infections. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.
Future Directions
1. Further studies are needed to elucidate the exact mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
2. The development of more soluble and bioavailable analogs of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 may improve its therapeutic potential.
3. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as an anti-inflammatory agent should be further explored.
4. In vivo studies are needed to evaluate the efficacy and safety of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a therapeutic agent.
5. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a lead ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate for the development of new antimicrobial agents should be investigated.
In conclusion, ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 has shown promising results in various studies, particularly in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the treatment of bacterial and fungal infections and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
Synthesis Methods
The synthesis of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with ethyl cyanoacetate, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The final step involves the addition of an amino group to the pyran ring, resulting in the formation of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has also demonstrated potent antifungal activity against Candida albicans.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-6-12-14(17(20)21-5-2)13(11(9-18)16(19)22-12)15-10(3)7-8-23-15/h7-8,13H,4-6,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJCRAUQPOIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C=CS2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)

![1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)
![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)
![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)
![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)